Cas no 2470232-57-4 ((E)-4-Hydroxytamoxifen-d5)

(E)-4-Hydroxytamoxifen-d5 化学的及び物理的性質
名前と識別子
-
- (E)-4-Hydroxytamoxifen-d5
-
- インチ: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2
- InChIKey: TXUZVZSFRXZGTL-FUYVPVGLSA-N
- ほほえんだ: O(CCN(C)C)C1C=CC(=CC=1)/C(=C(\C1=CC=CC=C1)/C([2H])([2H])C([2H])([2H])[2H])/C1=CC=C(O)C=C1
(E)-4-Hydroxytamoxifen-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0201I4-1mg |
(E/Z)-4-hydroxy Tamoxifen-d5 |
2470232-57-4 | ≥99% deuterated forms (d1-d5) | 1mg |
$410.00 | 2024-05-21 |
(E)-4-Hydroxytamoxifen-d5 関連文献
-
1. Book reviews
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
(E)-4-Hydroxytamoxifen-d5に関する追加情報
Professional Introduction to (E)-4-Hydroxytamoxifen-d5 (CAS No. 2470232-57-4)
(E)-4-Hydroxytamoxifen-d5 is a deuterated derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer. The compound is characterized by the presence of deuterium atoms at specific positions, which enhances its stability and purity, making it an invaluable tool in pharmaceutical research and development. With a CAS number of 2470232-57-4, this compound has garnered significant attention in recent years due to its potential applications in drug metabolism studies and mechanistic investigations.
The structure of (E)-4-Hydroxytamoxifen-d5 closely resembles that of tamoxifen, but with the substitution of hydrogen atoms with deuterium atoms. This modification not only improves the compound's isotopic purity but also allows researchers to study the metabolic pathways and interactions more accurately. The deuterated form is particularly useful in mass spectrometry-based analyses, where the increased mass due to deuterium atoms helps in distinguishing the compound from its endogenous counterparts.
In recent years, there has been a growing interest in the development of radiolabeled and deuterated analogs of tamoxifen for use in positron emission tomography (PET) imaging and nuclear medicine applications. (E)-4-Hydroxytamoxifen-d5, with its stable deuterium labeling, serves as an excellent candidate for such studies. The compound's ability to bind to estrogen receptors with high affinity makes it a promising tracer for imaging breast cancer lesions. Furthermore, its deuterated nature ensures that it can be safely used in clinical trials without significant concerns regarding radioactivity or toxicity.
The pharmaceutical industry has been actively exploring the use of deuterated drugs to improve their pharmacokinetic properties. Deuteration can lead to increased metabolic stability, reduced clearance rates, and prolonged half-lives, all of which can enhance the therapeutic efficacy of a drug. (E)-4-Hydroxytamoxifen-d5 exemplifies this trend, as it not only retains the biological activity of tamoxifen but also offers improved analytical detection capabilities due to its deuterated label.
One of the most significant applications of (E)-4-Hydroxytamoxifen-d5 is in the field of drug metabolism research. By using this deuterated derivative, researchers can investigate the metabolic pathways of tamoxifen more comprehensively. The incorporation of deuterium atoms allows for the differentiation between endogenous metabolites and those derived from the administered drug, providing valuable insights into the drug's biotransformation process. This information is crucial for optimizing drug dosages and minimizing potential side effects.
Moreover, (E)-4-Hydroxytamoxifen-d5 has found utility in preclinical studies aimed at understanding the mechanisms of tamoxifen resistance in breast cancer patients. Resistance to tamoxifen can arise due to various factors, including genetic mutations and altered estrogen receptor signaling. By studying the interactions between (E)-4-Hydroxytamoxifen-d5 and tumor cells, researchers can gain a deeper understanding of these resistance mechanisms and develop strategies to overcome them.
The synthesis of (E)-4-Hydroxytamoxifen-d5 involves advanced chemical techniques that ensure high yield and purity. The process typically requires careful selection of reagents and catalysts to minimize side reactions and maximize isotopic enrichment. Recent advancements in synthetic methodologies have made it possible to produce large quantities of this compound efficiently, making it more accessible for research purposes.
Quality control is another critical aspect when dealing with (E)-4-Hydroxytamoxifen-d5. Due to its specialized nature, stringent analytical methods must be employed to verify its purity and isotopic composition. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for these purposes. These methods ensure that the compound meets the required standards for use in sensitive applications like PET imaging.
The safety profile of (E)-4-Hydroxytamoxifen-d5 has been thoroughly evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicological effects. However, as with any pharmaceutical compound, further research is needed to fully understand its long-term safety implications.
In conclusion, (E)-4-Hydroxytamoxifen-d5 (CAS No. 2470232-57-4) is a highly valuable tool in pharmaceutical research and development. Its deuterated structure enhances its utility in metabolic studies, mechanistic investigations, and radiolabeling applications. The growing interest in deuterated drugs underscores their potential to improve therapeutic outcomes, and compounds like (E)-4-Hydroxytamoxifen-d5 are at the forefront of this innovation.
2470232-57-4 ((E)-4-Hydroxytamoxifen-d5) 関連製品
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 1609255-38-0(Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-)
- 851411-36-4(4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)
- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)



